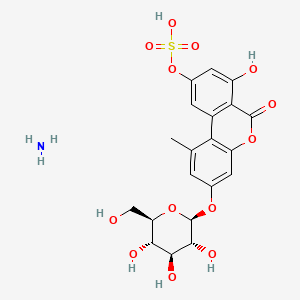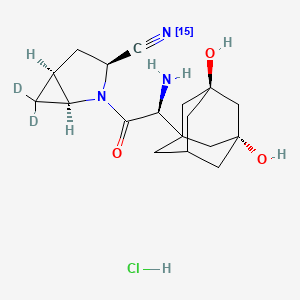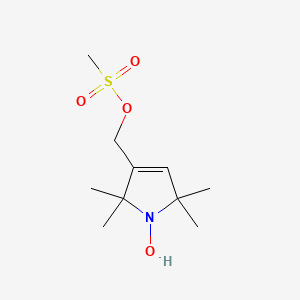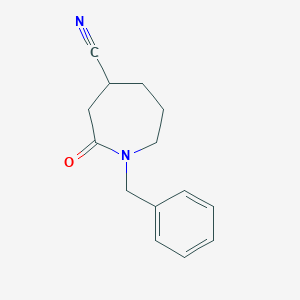
3,3'-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two phenolic groups connected by a disulfide bond, with each phenolic group substituted by two tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] typically involves the reaction of 2,6-bis(1,1-dimethylethyl)phenol with a disulfide reagent under controlled conditions. One common method is the oxidative coupling of 2,6-bis(1,1-dimethylethyl)phenol using iodine or other oxidizing agents to form the disulfide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenolic derivatives.
科学的研究の応用
3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Employed in studies involving redox reactions and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants and fuels.
作用機序
The mechanism of action of 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of the disulfide bond. This property allows it to act as an antioxidant, scavenging free radicals and protecting against oxidative stress. The phenolic groups also contribute to its antioxidant activity by donating hydrogen atoms to neutralize reactive species.
類似化合物との比較
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-phenol]: Similar structure but with a methylene bridge instead of a disulfide bond.
Phenol, 4,4’-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)-phenol]: Contains a thiobis(methylene) linkage instead of a direct disulfide bond.
Uniqueness: 3,3’-Dithiobis[2,6-bis(1,1-dimethylethyl)-phenol] is unique due to its disulfide bond, which imparts distinct redox properties and makes it particularly effective as an antioxidant. The presence of tert-butyl groups enhances its stability and resistance to degradation.
特性
分子式 |
C28H42O2S2 |
|---|---|
分子量 |
474.8 g/mol |
IUPAC名 |
2,6-ditert-butyl-3-[(2,4-ditert-butyl-3-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)17-13-15-19(21(23(17)29)27(7,8)9)31-32-20-16-14-18(26(4,5)6)24(30)22(20)28(10,11)12/h13-16,29-30H,1-12H3 |
InChIキー |
MNKHVQXRRJQAEE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=C(C=C1)SSC2=C(C(=C(C=C2)C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)

![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)

![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)


![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)

